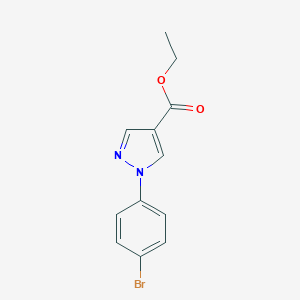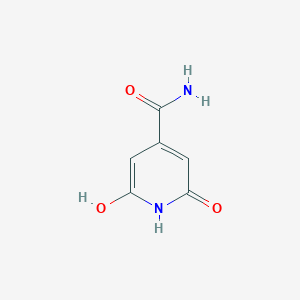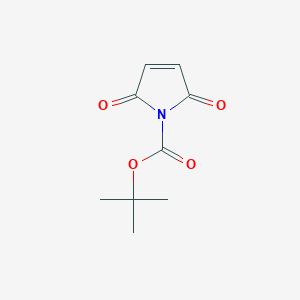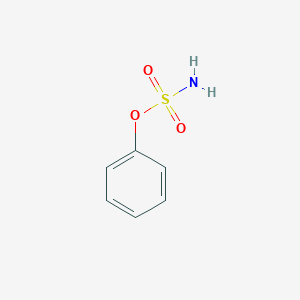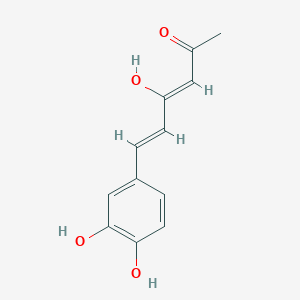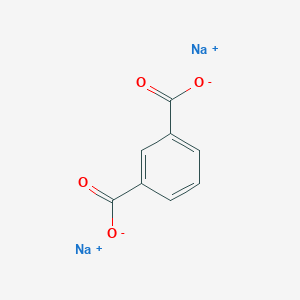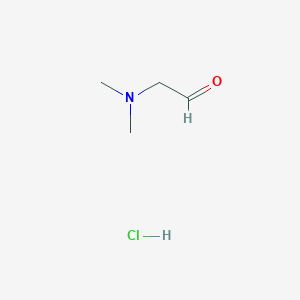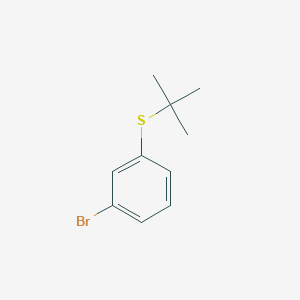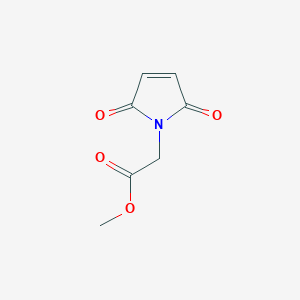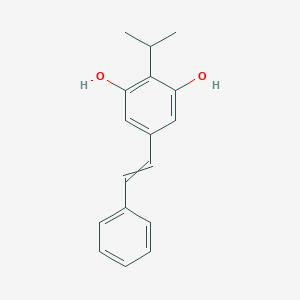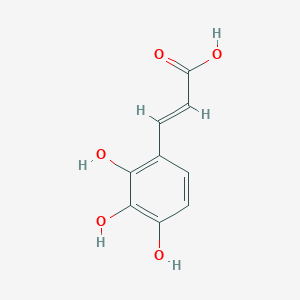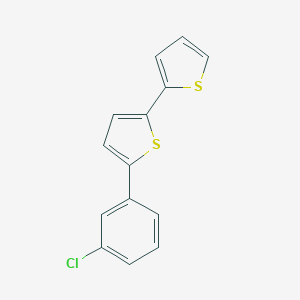
2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene is a compound that belongs to the class of thiophene compounds. This compound is widely used in scientific research for its unique biochemical and physiological properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Efectos Bioquímicos Y Fisiológicos
2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene in lab experiments is its unique biochemical and physiological properties. It has been shown to have a number of potential therapeutic applications, which make it an attractive compound for further study. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Direcciones Futuras
There are a number of future directions for the study of 2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene. One potential direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential use as an analgesic and anti-inflammatory agent. Further studies are also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis of 2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene involves the reaction of 3-chlorobenzaldehyde and 2-thiophenethiol in the presence of a base catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained in good yield after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene is widely used in scientific research for its unique biochemical and physiological properties. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its anti-inflammatory, analgesic, and anticonvulsant properties.
Propiedades
Número CAS |
106926-07-2 |
|---|---|
Nombre del producto |
2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene |
Fórmula molecular |
C14H9ClS2 |
Peso molecular |
276.8 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C14H9ClS2/c15-11-4-1-3-10(9-11)12-6-7-14(17-12)13-5-2-8-16-13/h1-9H |
Clave InChI |
AHXITKHUZHBJSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(S2)C3=CC=CS3 |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=CC=C(S2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



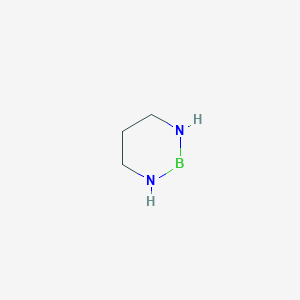
![3-Methyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B173150.png)
![1-[4-(Triisopropylsilyl)oxylp henyl]-2-(4-hydroxy-4-pheny1piperidino)-1-propanone](/img/structure/B173157.png)
